molecular formula C6H15O3PSi B13699156 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane

4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane

Cat. No.: B13699156
M. Wt: 194.24 g/mol
InChI Key: ISDSKTJDKOJBIK-UHFFFAOYSA-N
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Description

4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen-phosphorus ring system. These structural elements confer specific chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The reaction can be represented as follows:

Precursor+(CH3)3SiClThis compound\text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} Precursor+(CH3​)3​SiCl→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alcohols can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of silyl ethers or other derivatives.

Scientific Research Applications

4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the dioxaphospholane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1
  • 2-[(Trimethylsilyl)oxy]benzoic acid trimethylsilyl ester
  • 2-(Trimethylsilylmethyl)allyl acetate

Uniqueness

4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a trimethylsilyl group and a dioxaphospholane ring. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds. The presence of the dioxaphospholane ring, in particular, allows for unique ring-opening reactions that can be exploited in various synthetic applications.

Properties

Molecular Formula

C6H15O3PSi

Molecular Weight

194.24 g/mol

IUPAC Name

trimethyl-[(4-methyl-1,3,2-dioxaphospholan-2-yl)oxy]silane

InChI

InChI=1S/C6H15O3PSi/c1-6-5-7-10(8-6)9-11(2,3)4/h6H,5H2,1-4H3

InChI Key

ISDSKTJDKOJBIK-UHFFFAOYSA-N

Canonical SMILES

CC1COP(O1)O[Si](C)(C)C

Origin of Product

United States

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